

# Application Note: Oral Gavage Formulation & In Vivo Protocol for PF-4136309

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## Compound of Interest

Compound Name:	PF-4136309
CAS No.:	1341224-83-6; 857679-55-1
Cat. No.:	B2544593

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## Executive Summary & Mechanistic Rationale

**PF-4136309** is a potent, selective, and orally bioavailable antagonist of the C-C motif chemokine receptor 2 (CCR2).[1][2][3] In mouse models, it is primarily utilized to block the recruitment of Ly6C

inflammatory monocytes from the bone marrow to sites of inflammation or the tumor microenvironment (TME).

## The Formulation Challenge

**PF-4136309** presents a classic "brick dust" profile: it has high permeability but low aqueous solubility (Class II in Biopharmaceutics Classification System).

- Water Solubility: < 0.1 mg/mL (Insoluble).[2][3]
- Organic Solubility: Soluble in DMSO (~20-100 mg/mL) and Ethanol.
- Bioavailability: ~78% in rodents when properly formulated.

Scientific Directive: Do not attempt to dissolve this compound in pure saline or PBS for oral gavage. It will precipitate, leading to erratic absorption and significant inter-animal variability. The protocol below details the preparation of a homogeneous suspension using a viscosifying

agent (CMC-Na or Methylcellulose) and a surfactant (Tween 80), which is the industry standard for maximizing the oral exposure of this compound.

## Formulation Protocols

Two vehicle options are presented. Protocol A is the recommended standard for multi-day efficacy studies (chronic dosing). Protocol B is a solution-based formulation for acute pharmacokinetic (PK) studies where rapid absorption is prioritized over vehicle tolerability.

### Protocol A: Standard Suspension (Recommended for Efficacy)

Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) + 0.1% (v/v) Tween 80 in sterile water.

#### Reagents Required<sup>[1][2][3][4][5]</sup>

- **PF-4136309** (Solid powder)
- Carboxymethylcellulose Sodium (CMC-Na) (Sigma or equivalent, medium viscosity)
- Tween 80 (Polysorbate 80)
- Sterile Water for Injection (WFI)
- Glass mortar and pestle (Critical for particle size reduction)

#### Step-by-Step Preparation (Example: 10 mL at 5 mg/mL)

- Vehicle Preparation (Bulk):
  - Heat 100 mL of sterile water to ~60°C.
  - Slowly add 0.5 g of CMC-Na powder while stirring vigorously to prevent clumping.
  - Allow to cool to room temperature while stirring until clear/translucent.
  - Add 100 µL of Tween 80 (0.1%). Mix well. Store at 4°C for up to 1 week.

- Compound Dispersion (Daily Prep):
  - Weigh 50 mg of **PF-4136309**.
  - Transfer to a glass mortar.
  - Add a small volume (~200 µL) of the Vehicle (0.5% CMC/0.1% Tween) to "wet" the powder.
  - Triturate (Grind): Use the pestle to grind the mixture into a smooth, white paste. This step breaks down crystal aggregates and is vital for consistent bioavailability.
  - Gradually add the remaining vehicle in small increments, mixing thoroughly between additions, until the total volume reaches 10 mL.
- Final State: A homogeneous, white to off-white suspension.
- Storage: Prepare fresh daily. If necessary, store at 4°C for <24 hours. Vortex vigorously immediately before dosing.

## Protocol B: Solution Formulation (Acute/PK Only)

Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water. Warning: High PEG/DMSO content can cause gastrointestinal distress in mice if dosed repeatedly over many days.

- Dissolve **PF-4136309** in 100% DMSO (5% of final volume). Vortex until clear.
- Add PEG300 (40% of final volume). Vortex.
- Add Tween 80 (5% of final volume). Vortex.
- Slowly add Warm Water (50% of final volume) while vortexing.
  - Note: If precipitation occurs, sonicate at 37°C. If it remains cloudy, revert to Protocol A.

## In Vivo Administration Strategy

## Dosing Parameters

- Route: Oral Gavage (PO).
- Dosage Range: 10 mg/kg to 100 mg/kg.
  - Standard Efficacy Dose: 50 mg/kg.
- Frequency: BID (Twice Daily).
  - Reasoning: **PF-4136309** has a half-life ( ) of approximately 2.4 hours in mice.[2] Once-daily (QD) dosing leads to a "sawtooth" PK profile where CCR2 is uninhibited for significant periods, allowing monocyte egress. BID dosing ensures sustained receptor coverage.
- Dosing Volume: 10 mL/kg (Standard for mice).
  - Example: A 25g mouse receives 250 µL of the formulation.

### Dosing Table: 10 mL/kg Volume

Mouse Weight (g)	Dose: 10 mg/kg	Dose: 50 mg/kg	Dose: 100 mg/kg	Volume Administered (µL)
20 g	0.2 mg	1.0 mg	2.0 mg	200 µL
25 g	0.25 mg	1.25 mg	2.5 mg	250 µL
30 g	0.3 mg	1.5 mg	3.0 mg	300 µL
Required Conc.	1 mg/mL	5 mg/mL	10 mg/mL	

## Experimental Validation (Pharmacodynamics)

To verify that your formulation and dosing regimen are active in vivo, you must validate target engagement. The most robust readout is the sequestration of monocytes in the bone marrow.

## Flow Cytometry Validation Panel

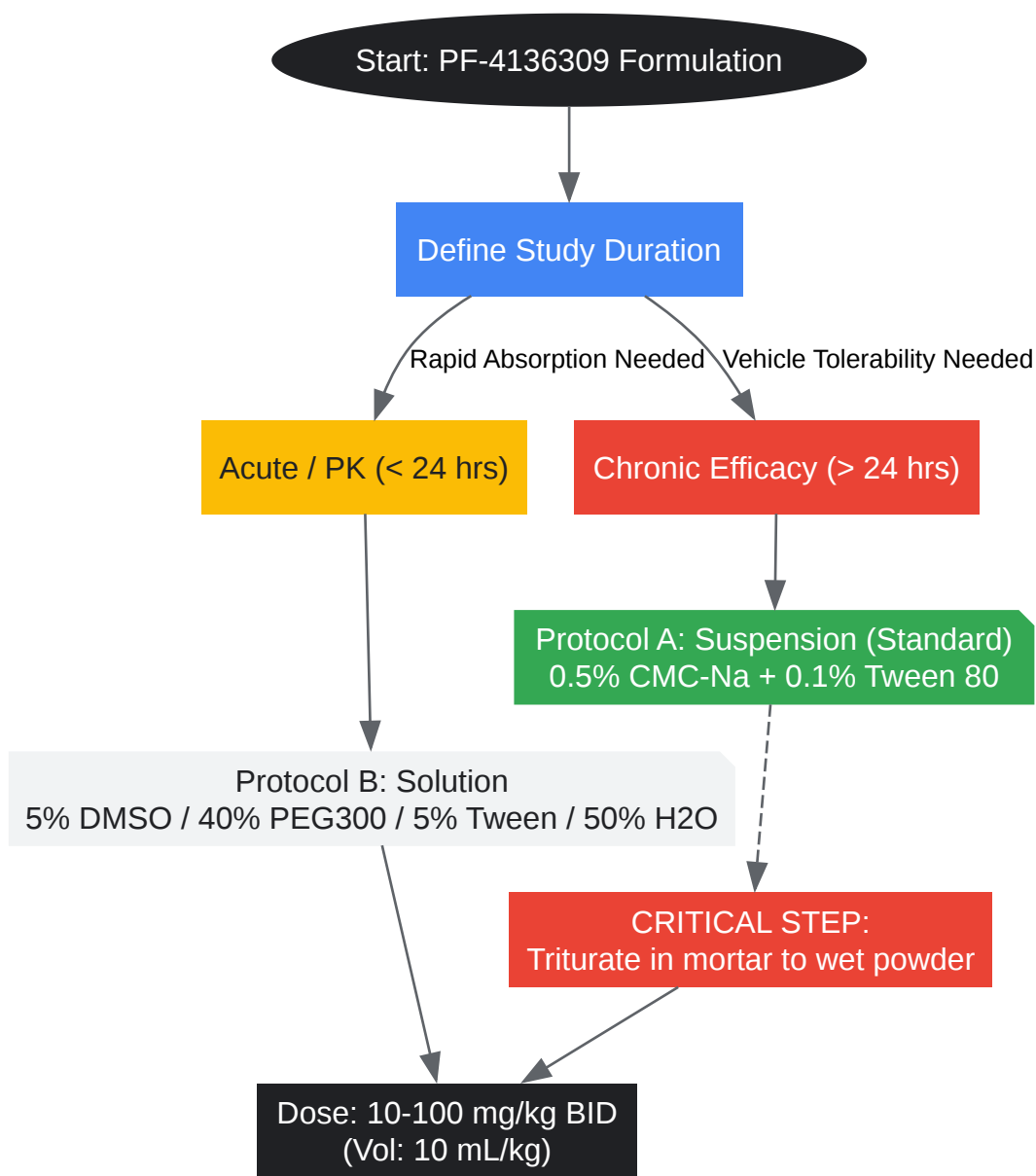
Tissue: Peripheral Blood vs. Bone Marrow (Femur). Timepoint: 2-4 hours post-dose (Peak effect).[1][2]

- Collect blood (EDTA tubes) and Bone Marrow.
- Lyse RBCs.
- Stain with: CD45, CD11b, Ly6C, Ly6G, CCR2.
- Expected Result:
  - Blood: Significant reduction in CD11b  
/Ly6C  
monocytes compared to Vehicle control.
  - Bone Marrow: Accumulation of CD11b  
/Ly6C  
monocytes (trapped due to CCR2 blockade).

## Visualizations

### Figure 1: Formulation Decision & Workflow

This logic flow ensures the correct vehicle is selected based on study duration.

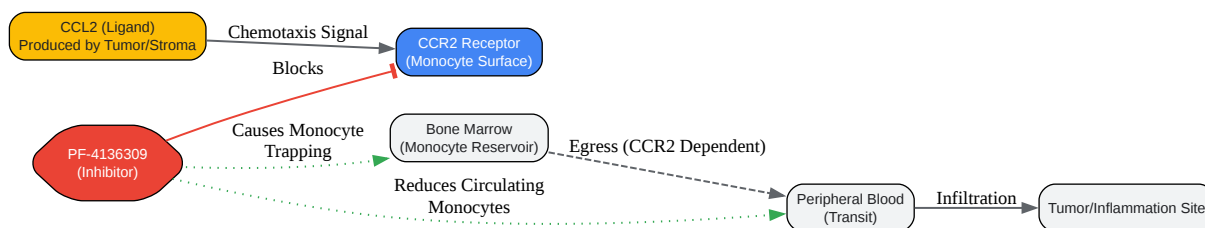


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Caption: Decision matrix for vehicle selection. Protocol A (Suspension) is preferred for efficacy studies to minimize vehicle-induced toxicity.

## Figure 2: Mechanism of Action & Biological Readout

Understanding the pathway is essential for interpreting data.



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Caption: **PF-4136309** blocks the CCL2-CCR2 axis, preventing monocyte egress from bone marrow to blood, validating the PD marker.[6]

## References

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- Nywening, T. M., et al. (2016). Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, non-randomised, phase 1b trial. *The Lancet Oncology*, 17(5), 651-662. [Link](#)
  - Key Data: Clinical translation and rationale for combination therapies.[7]
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  - Key Data: Validates the CMC-Na suspension formul
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- Key Data: Solubility profiles in DMSO vs. Aqueous buffers.[4]

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## Sources

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